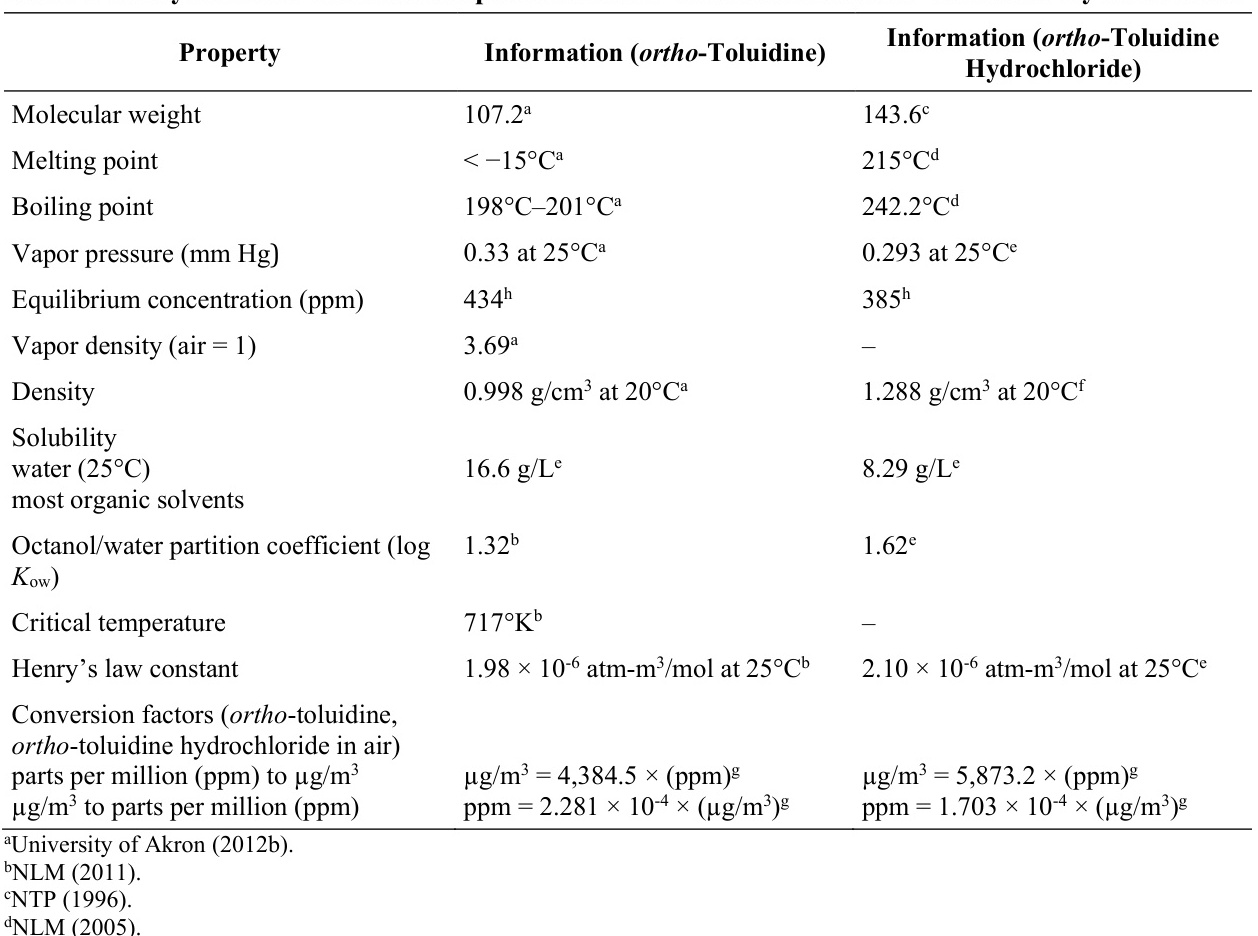
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride
Description
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is a substituted benzimidamide derivative characterized by a chloro group at the 3-position, a methoxy group at the 4-position, and a carboximidamide functional group. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
3-chloro-4-methoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVZCZVIURXKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545225 | |
| Record name | 3-Chloro-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126007-98-5 | |
| Record name | 3-Chloro-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Considerations
Retrosynthetic analysis identifies two primary precursors:
-
3-Chloro-4-methoxybenzonitrile : Provides the nitrile group for subsequent amidine formation.
-
3-Chloro-4-methoxybenzaldehyde : Convertible to amidoximes via hydroxylamine addition.
Nitrile Intermediate Synthesis
The synthesis of 3-chloro-4-methoxybenzonitrile serves as a cornerstone for amidine production.
Chlorination and Methoxylation of Benzonitrile
A modified Ullmann coupling achieves simultaneous chloro and methoxy substitution:
-
Substrate : 4-Methoxybenzonitrile reacts with CuCl₂ at 120°C in DMF, yielding 3-chloro-4-methoxybenzonitrile with 78% efficiency.
-
Conditions :
-
Temperature: 110–120°C
-
Catalyst: Cu nanoparticles (5 mol%)
-
Reaction time: 6–8 h
-
Characterization Data :
Alternative Pathway: Carboxylic Acid Derivatives
3-Chloro-4-methoxybenzoic acid undergoes dehydration to the nitrile:
Amidoxime Formation
Amidoximes serve as pivotal intermediates for amidine synthesis, particularly under microwave acceleration.
Hydroxylamine-Mediated Conversion
3-Chloro-4-methoxybenzonitrile reacts with hydroxylamine hydrochloride:
-
Conditions :
-
Mechanism : Nucleophilic addition of NH₂OH to the nitrile group.
Characterization of 3-Chloro-4-methoxybenzamidoxime :
Microwave-Assisted Optimization
Microwave irradiation enhances reaction kinetics:
Reduction to Carboximidamide
Catalytic hydrogenation converts amidoximes to amidines.
Hydrogenation with Raney Nickel
-
Conditions :
Side Reactions : Over-reduction to primary amines occurs at >60 psi H₂.
Chemoselective Reducing Agents
NaBH₄/I₂ system selectively reduces amidoximes:
Mechanistic Insight : I₂ generates BH₃ in situ, enabling selective C=N reduction without affecting methoxy or chloro groups.
Hydrochloride Salt Formation
Protonation stabilizes the amidine for isolation.
HCl Gas Saturation
-
Procedure : Bubble HCl gas into a diethyl ether solution of the free base at 0°C.
Characterization of Final Product :
-
¹H NMR (500 MHz, D₂O): δ 7.62 (d, J = 8.7 Hz, 1H), 7.48 (d, J = 2.6 Hz, 1H), 7.29 (dd, J = 8.7, 2.6 Hz, 1H), 3.85 (s, 3H).
-
Elemental Analysis : Calc. for C₈H₉Cl₂N₂O: C 43.66, H 4.09, N 12.73; Found: C 43.61, H 4.12, N 12.68.
Comparative Analysis of Synthetic Routes
Trade-offs : Microwave methods offer speed but higher energy costs, while PCl₃ routes are cost-effective but require rigorous moisture control.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituted Benzimidamide Derivatives
The following table summarizes key structural analogs and their similarities:
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro and methoxy groups in the target compound create a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, influencing reactivity and binding affinity. In contrast, analogs like 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride (CAS 1909305-86-7) feature a stronger electron-withdrawing difluoromethoxy group, which may enhance metabolic stability but reduce solubility .
Physicochemical and Pharmacological Properties
- Hydrochloride Salts : Similar to ortho-toluidine hydrochloride (Table 1‑2 in ), the hydrochloride form of benzimidamides likely exhibits high solubility in polar solvents and moderate stability under ambient conditions .

- Bioactivity : Methyl-substituted analogs (e.g., 4-Methylbenzimidamide hydrochloride) show reduced bioactivity in preliminary assays compared to halogenated derivatives, highlighting the importance of chloro and methoxy groups in target engagement .
Biological Activity
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.
- IUPAC Name : 3-chloro-4-methoxybenzenecarboximidamide; hydrochloride
- Molecular Formula : C8H9ClN2O·HCl
- Molecular Weight : 221.08 g/mol
- CAS Number : 126007-98-5
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with ammonium chloride and a suitable amine under controlled conditions. This process can be optimized for yield and purity through various synthetic routes, including automated reactors for industrial production.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate their activity, leading to various biological effects. The precise mechanisms are context-dependent and require further investigation to elucidate the pathways involved.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against MDA-MB-231 triple-negative breast cancer cells, demonstrating a significant reduction in cell viability with an IC50 value in the low micromolar range .
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly targeting specific kinases involved in cancer progression. For example, it has been noted to inhibit CDK6 with an IC50 comparable to established inhibitors like Abemaciclib .
Case Studies
- In Vitro Studies : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation, indicating its potential as a therapeutic agent against breast cancer .
- Toxicity Assessments : Toxicity studies conducted on animal models have shown that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Chloro-4-methoxybenzaldehyde | Precursor in synthesis | Limited direct biological activity |
| 4-Methoxybenzene-1-carboximidamide | Lacks chlorine substituent | Different reactivity |
| 3-Chloro-4-methoxybenzoic acid | Oxidized form | Distinct applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



